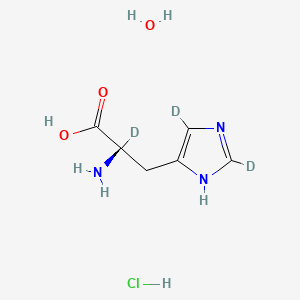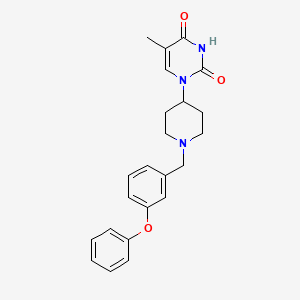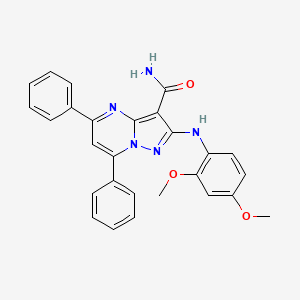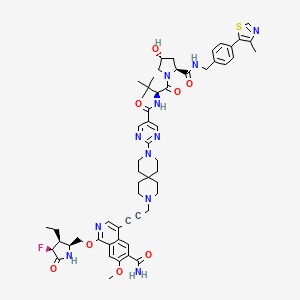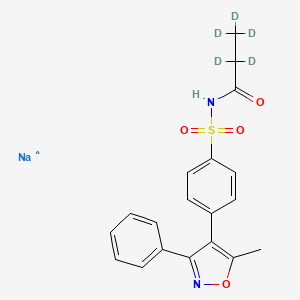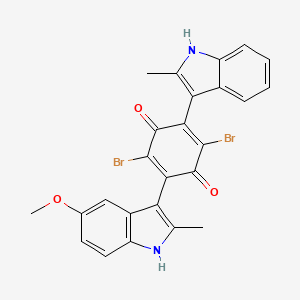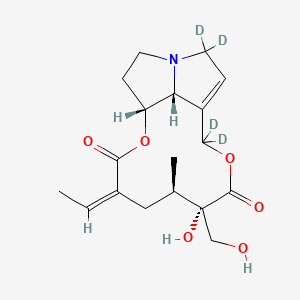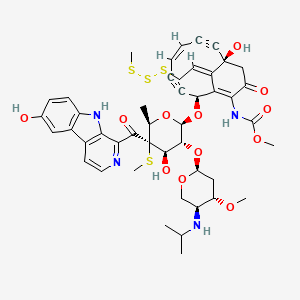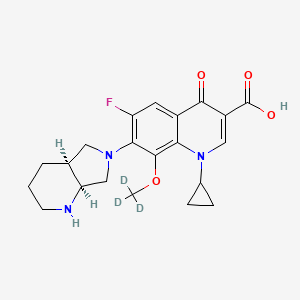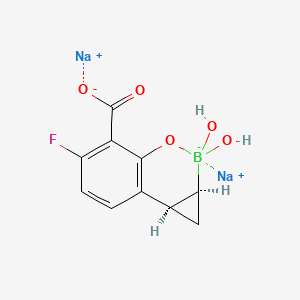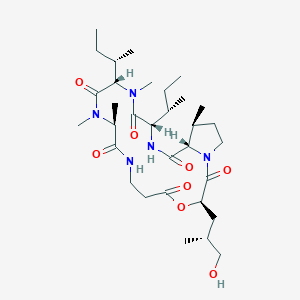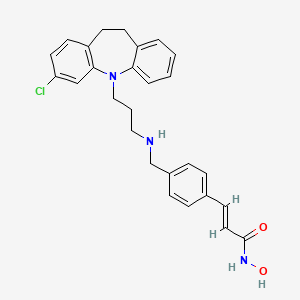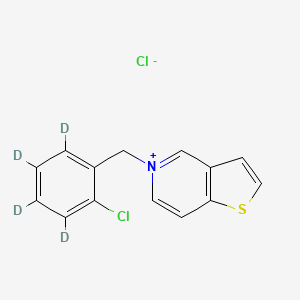
Ticlodipine EP impurity E-d4 (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ticlodipine EP impurity E-d4 (chloride) is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of ticlodipine, a well-known platelet aggregation inhibitor. The compound is characterized by its molecular formula, C14H11ClNS·Cl, and is often used in the quality control and validation of pharmaceutical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ticlodipine EP impurity E-d4 (chloride) involves the reaction of 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium with chloride. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of Ticlodipine EP impurity E-d4 (chloride) follows stringent guidelines to maintain high purity levels. The process involves multiple steps of synthesis, purification, and quality control. The compound is produced in specialized facilities equipped with advanced analytical instruments to ensure compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Ticlodipine EP impurity E-d4 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Ticlodipine EP impurity E-d4 (chloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Employed in biological studies to understand the metabolism and degradation pathways of ticlodipine.
Medicine: Utilized in the development and validation of analytical methods for the quality control of ticlodipine-containing medications.
Mecanismo De Acción
The mechanism of action of Ticlodipine EP impurity E-d4 (chloride) is related to its parent compound, ticlodipine. Ticlodipine is a prodrug that is metabolized to an active form, which inhibits platelet aggregation by blocking the adenosine diphosphate receptor on platelets. This prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby reducing the risk of thrombotic events .
Comparación Con Compuestos Similares
Similar Compounds
Ticlopidine: The parent compound, used as an antiplatelet drug.
Clopidogrel: Another antiplatelet drug with a similar mechanism of action.
Prasugrel: A more potent antiplatelet agent with a similar structure and function.
Uniqueness
Ticlodipine EP impurity E-d4 (chloride) is unique in its specific use as a reference standard for the quality control of ticlodipine. Its deuterated form allows for precise analytical measurements, making it invaluable in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C14H11Cl2NS |
|---|---|
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride |
InChI |
InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1/i1D,2D,3D,4D; |
Clave InChI |
MIKRQGCVDHVAHS-FOMJDCLLSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C[N+]2=CC3=C(C=C2)SC=C3)Cl)[2H])[2H].[Cl-] |
SMILES canónico |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


